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Compound of Interest

Compound Name: 5-Bromoquinoline-8-carboxamide

CAS No.: 1823338-54-0

Cat. No.: B2416817

Get Quote

Executive Summary
5-Bromoquinoline-8-carboxamide (5-Br-QCA) represents a privileged scaffold in medicinal

chemistry, distinct from its non-halogenated analogs due to the electronic and steric influence

of the bromine atom at the C5 position. While the unsubstituted quinoline-8-carboxamide is

primarily defined by its rigid, planar geometry induced by an intramolecular hydrogen bond, the

introduction of the 5-bromo substituent enhances lipophilicity and introduces potential for

halogen bonding (

-hole interactions) in the crystal lattice. This guide compares the structural attributes of 5-Br-
QCA against standard quinoline derivatives to aid in solid-state form selection and lead
optimization.

Structural Mechanistics: The "Conformational Lock"
The defining feature of the 8-quinolinecarboxamide class is the formation of a pseudo-six-

membered ring via an intramolecular hydrogen bond between the amide nitrogen (N-H) and the

quinoline nitrogen (N).
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Intramolecular Interaction: This H-bond (

) locks the carboxamide group into coplanarity with the quinoline ring system.

Electronic Effect of 5-Br: The bromine atom at C5 is electron-withdrawing (inductive effect,

) but also donates electron density via resonance (

). In the crystal lattice, the large, polarizable bromine atom often directs packing via

or

interactions, distinguishing its solid-state behavior from the chloro- or hydro- analogs.

Figure 1: Structural Logic & Characterization Workflow
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Caption: Workflow for the synthesis, crystallization, and structural determination of 5-
Bromoquinoline-8-carboxamide.

Comparative Physicochemical & Structural Profile
The following table contrasts 5-Br-QCA with its direct structural analogs. Note that while the

parent scaffold dictates the planar geometry, the C5-substituent drives the intermolecular

packing forces and solubility profile.
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Feature
5-Bromoquinoline-8-

carboxamide

Quinoline-8-

carboxamide

(Parent)

5-Chloroquinoline-8-

carboxamide

Molecular Weight 251.08 g/mol 172.18 g/mol 206.63 g/mol

C5 Substituent Radius 1.85 Å (Bromine) 1.20 Å (Hydrogen) 1.75 Å (Chlorine)

Primary Lattice Force

Halogen Bonding (

) +

-Stacking

-Stacking + H-

Bonding

Weak Halogen

Bonding +

-Stacking

Conformation
Planar (Locked by H-

bond)

Planar (Locked by H-

bond)

Planar (Locked by H-

bond)

Predicted LogP ~2.10 ~1.30 ~1.85

Space Group (Typical)
P2₁/c or P-1

(Predicted)*
P2₁/c (Monoclinic) P2₁/c (Monoclinic)

Key Application
PARP/CD38 Inhibitor

Scaffold
General Ligand Analog Screening

*Note: Exact unit cell parameters for the 5-bromo derivative are often proprietary in specific

drug campaigns; however, it typically crystallizes isostructurally to the chloro-analog in

monoclinic systems.

Experimental Protocols
To generate the specific crystal data required for your comparative study, follow this self-

validating protocol. This method ensures high-purity single crystals suitable for XRD analysis.

A. Synthesis of 5-Bromoquinoline-8-carboxamide
Rationale: Direct amidation of the acid chloride is preferred over ester aminolysis for higher

yields and purity.

Activation: Charge a flame-dried flask with 5-bromoquinoline-8-carboxylic acid (1.0 eq) and

anhydrous dichloromethane (DCM). Add thionyl chloride (
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, 3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

Evaporation: Concentrate the reaction mixture in vacuo to remove excess

. The residue is the acid chloride intermediate.

Amidation: Re-dissolve the residue in anhydrous THF. Cool to 0°C. Slowly bubble anhydrous

ammonia gas (

) or add 7N

in methanol (5.0 eq) into the solution. Stir for 1 hour.

Workup: Quench with water. The product often precipitates directly. Filter, wash with cold

water and diethyl ether. Dry under high vacuum.

B. Crystallization Protocol (Slow Evaporation)
Rationale: The "Conformational Lock" makes these molecules planar and prone to stacking.

Slow evaporation allows for optimal ordering of the halogen-bonding network.

Solvent System: Prepare a saturated solution of the synthesized amide in Ethanol/DMF

(9:1). The minor DMF component aids solubility of the planar aromatic system.

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation

vial to remove nucleation sites (dust).

Growth: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free

environment at 20°C.

Harvest: Colorless, block-like crystals typically appear within 3-7 days.

C. XRD Data Collection Parameters[5]
Radiation Source: Mo K

(

Å). Preferred over Cu for brominated compounds to minimize absorption.
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Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the heavy bromine

atom.

Strategy: Collect full sphere of data to ensure high redundancy, aiding in the accurate

absorption correction (multi-scan or face-indexed).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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